1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione is a heterocyclic compound that features a unique structure combining a benzo[c][1,2,5]oxadiazole moiety with a pyrrole-2,5-dione ring. This compound is of significant interest due to its potential pharmacological activities, including anticancer properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzo[c][1,2,5]oxadiazoles, have been recognized to possess potent pharmacological activities, including anticancer potential . They have been reported to target tumor hypoxia .
Mode of Action
Similar compounds, such as benzo[c][1,2,5]oxadiazoles, have been reported to interact with their targets, leading to changes that contribute to their anticancer potential .
Biochemical Pathways
Similar compounds, such as benzo[c][1,2,5]oxadiazoles, have been reported to affect pathways related to tumor hypoxia . The downstream effects of these interactions could potentially include the inhibition of angiogenesis, cancer cell division, and cell survival .
Pharmacokinetics
Similar compounds have been reported to have limitations due to low potency, poor pharmacokinetic profiles, and toxicity due to non-selectivity . These factors can impact the bioavailability of the compound.
Result of Action
Similar compounds, such as benzo[c][1,2,5]oxadiazoles, have been reported to possess potent pharmacological activities, including anticancer potential .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as the presence of tumor hypoxia .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or other non-covalent interactions .
Cellular Effects
Preliminary studies suggest that this compound may have potential anticancer properties . It has been observed to enter cells slowly, induce cytoplasmic vacuolations, and accumulate in the nucleoli .
Molecular Mechanism
It is known that oxadiazoles can interact with biological molecules through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been observed to have stable properties over time .
Transport and Distribution
It has been observed to enter cells slowly and accumulate in the nucleoli .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione typically involves a multi-step process. One common method includes the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . Another approach involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid, followed by cyclocondensation in the presence of TBAF/THF at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of new compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the benzo[c][1,2,5]oxadiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles and pyrrole derivatives, which can exhibit different pharmacological activities .
Scientific Research Applications
1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit tumor hypoxia.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazoles: These compounds share a similar structure but contain a sulfur atom instead of an oxygen atom in the oxadiazole ring.
1,2,4-Oxadiazoles: These regioisomers have different positions of nitrogen and oxygen atoms in the ring, leading to variations in their chemical properties.
Uniqueness
1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione is unique due to its specific combination of the benzo[c][1,2,5]oxadiazole and pyrrole-2,5-dione moieties, which confer distinct pharmacological activities and chemical reactivity .
Properties
IUPAC Name |
1-(2,1,3-benzoxadiazol-4-yl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O3/c14-8-4-5-9(15)13(8)7-3-1-2-6-10(7)12-16-11-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRURTJCPHXUZJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)N3C(=O)C=CC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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